molecular formula C14H13N B13116007 6-Ethynyl-N,N-dimethylnaphthalen-2-amine

6-Ethynyl-N,N-dimethylnaphthalen-2-amine

Cat. No.: B13116007
M. Wt: 195.26 g/mol
InChI Key: LKMJRBJOKOALRH-UHFFFAOYSA-N
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Description

6-Ethynyl-N,N-dimethylnaphthalen-2-amine is an organic compound with the molecular formula C14H13N and a molecular weight of 195.25 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 6-position and a dimethylamino group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functionalization: The naphthalene undergoes functionalization to introduce the ethynyl group at the 6-position. This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a copper co-catalyst.

    Amination: The next step involves the introduction of the dimethylamino group at the 2-position. This can be done through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-N,N-dimethylnaphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Ethyl-substituted naphthalenes

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

6-Ethynyl-N,N-dimethylnaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the dimethylamino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-naphthylamine: Similar structure but lacks the ethynyl group.

    6-Bromo-N,N-dimethylnaphthalen-2-amine: Similar structure but with a bromo group instead of an ethynyl group.

    2-Amino-6-ethynylnaphthalene: Similar structure but with an amino group instead of a dimethylamino group.

Uniqueness

6-Ethynyl-N,N-dimethylnaphthalen-2-amine is unique due to the presence of both the ethynyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

6-ethynyl-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C14H13N/c1-4-11-5-6-13-10-14(15(2)3)8-7-12(13)9-11/h1,5-10H,2-3H3

InChI Key

LKMJRBJOKOALRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C

Origin of Product

United States

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